molecular formula C16H16FNO3S B6375322 3-Fluoro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261999-90-9

3-Fluoro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%

Cat. No. B6375322
CAS RN: 1261999-90-9
M. Wt: 321.4 g/mol
InChI Key: BIBDIPTUXSTYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, or 3F-5PPSP, is a synthetic compound with potential applications in a variety of scientific research fields. Its unique chemical structure has enabled scientists to explore its potential use in drug development, biochemical research, and laboratory experiments. In

Scientific Research Applications

3F-5PPSP has been studied for its potential applications in drug development, biochemistry, and laboratory experiments. In drug development, 3F-5PPSP has been studied for its potential use as a selective inhibitor of the enzyme phosphodiesterase-4 (PDE-4). In biochemistry, 3F-5PPSP has been studied for its ability to inhibit the activity of other enzymes, such as cyclooxygenase-2 (COX-2). In laboratory experiments, 3F-5PPSP has been studied for its potential use as a fluorescent probe for the detection of certain molecules, such as DNA and proteins.

Mechanism of Action

The mechanism of action of 3F-5PPSP is not yet fully understood. However, it is believed that the compound binds to the active site of the enzyme, thereby blocking its activity. Additionally, 3F-5PPSP has been shown to inhibit the activity of other enzymes, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
The biochemical and physiological effects of 3F-5PPSP are not yet fully understood. However, studies have shown that the compound has the potential to inhibit the activity of certain enzymes, such as phosphodiesterase-4 (PDE-4) and cyclooxygenase-2 (COX-2). Additionally, 3F-5PPSP has been shown to have a fluorescent effect when exposed to certain molecules, such as DNA and proteins.

Advantages and Limitations for Lab Experiments

3F-5PPSP has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and its fluorescent properties make it an ideal probe for the detection of certain molecules. Additionally, 3F-5PPSP has the potential to inhibit the activity of certain enzymes, making it a useful tool for studying biochemical processes. However, 3F-5PPSP also has several limitations. The compound is not yet fully understood, and its potential applications are still being explored. Additionally, the compound has not yet been approved for use in humans, and further research is needed to determine its safety and efficacy.

Future Directions

There are several potential future directions for the use of 3F-5PPSP. The compound could be further studied for its potential use in drug development, as a fluorescent probe for the detection of certain molecules, and as an inhibitor of the activity of certain enzymes. Additionally, further research is needed to determine the biochemical and physiological effects of 3F-5PPSP, as well as its safety and efficacy for use in humans. Finally, 3F-5PPSP could be studied for its potential use in other laboratory experiments, such as the detection of DNA and proteins.

Synthesis Methods

3F-5PPSP is synthesized via a two-step reaction. The first step involves the reaction of 4-pyrrolidin-1-ylsulfonyl chloride with 5-fluorophenol in the presence of a base. The second step involves the reaction of the intermediate product with a nucleophilic reagent, such as sodium borohydride, to form 3F-5PPSP.

properties

IUPAC Name

3-fluoro-5-(4-pyrrolidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3S/c17-14-9-13(10-15(19)11-14)12-3-5-16(6-4-12)22(20,21)18-7-1-2-8-18/h3-6,9-11,19H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBDIPTUXSTYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684593
Record name 5-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol

CAS RN

1261999-90-9
Record name 5-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.